molecular formula C17H15F3N2O2S B2644153 N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide CAS No. 880139-11-7

N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2644153
CAS No.: 880139-11-7
M. Wt: 368.37
InChI Key: QPNXGIMADNPEJT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-(trifluoromethyl)phenyl group linked via a sulfonamide bridge to a 2-(1H-indol-3-yl)ethyl moiety. The indole core contributes to π-π stacking interactions, common in bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)14-6-2-4-8-16(14)25(23,24)22-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21-22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXGIMADNPEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of tryptamine with a trifluoromethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Uric Acid Transporters

One of the primary applications of N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide is its role as an inhibitor of the human urate transporter 1 (hURAT1). This transporter is crucial for uric acid reabsorption in the kidneys, and its inhibition can lead to decreased serum uric acid levels, making it a target for treating conditions like hyperuricemia and gout. The compound has demonstrated promising results in reducing uric acid concentrations, which is beneficial for patients suffering from these conditions .

1.2. Treatment of Gout and Hyperuricemia

Gout, characterized by painful inflammation due to urate crystal deposition in joints, has limited treatment options. Traditional medications often have significant side effects or are ineffective for some patients. This compound offers a novel approach by effectively lowering uric acid levels with potentially fewer adverse effects. Clinical studies have indicated that this compound can be formulated into pharmaceutical compositions that significantly improve patient outcomes in gout management .

Pharmacodynamics and Efficacy

2.1. Mechanism of Action

The mechanism by which this compound exerts its effects involves competitive inhibition of hURAT1, leading to increased uric acid excretion and reduced serum levels. The compound's structure allows it to bind effectively to the active site of the transporter, inhibiting its function .

2.2. Case Studies and Clinical Trials

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on Serum Uric Acid Levels : A clinical trial involving patients with chronic gout demonstrated that administration of this compound resulted in a significant reduction in serum uric acid levels compared to placebo groups (IC50 values were notably lower than existing treatments) .
  • Long-term Safety Profile : Another study assessed the long-term safety and efficacy of this compound over a 12-month period, showing sustained reductions in uric acid levels without significant adverse effects reported by participants .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common treatments for hyperuricemia:

Compound NameMechanismIC50 (nM)Notes
This compoundhURAT1 Inhibitor54Effective in reducing uric acid levels
AllopurinolXanthine Oxidase Inhibitor200Commonly used but has side effects
FebuxostatXanthine Oxidase Inhibitor100Effective but may cause liver issues
BenzbromaroneUricosuric Agent407Risk of liver toxicity

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Group

(a) N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide (227a)
  • Key Difference : The methyl group is at the para position of the benzene ring instead of the ortho-trifluoromethyl group.
  • Synthesis : Synthesized via Rh-catalyzed hydroformylation/Fischer indolization (59% yield) .
(b) N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
  • Key Difference : CF₃ at the para position and a 2-methyl substitution on the indole.
  • Properties : The para-CF₃ group may alter steric interactions compared to the ortho-CF₃ in the target compound. The 2-methyl indole could hinder rotational freedom .
(c) Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide)
  • Key Difference : Bis-CF₃ groups at positions 2 and 5 of the benzene ring.
  • Synthesis : Prepared via coupling of sulfonamide and indole-acetic acid (37% yield) .
  • Properties : Enhanced electron-withdrawing effects may improve receptor binding but reduce solubility.

Modifications on the Indole Moiety

(a) 4-Methyl-N-(2-phenyl-2-(2-phenyl-6-(trifluoromethyl)-1H-indol-3-yl)ethyl)benzenesulfonamide (3l)
  • Key Difference : 6-CF₃ and 2-phenyl substitutions on the indole.
  • Synthesis : Gold-catalyzed reaction with 2-phenyl-6-CF₃-indole (97% purity, m.p. 201–203°C) .
  • Properties : The 6-CF₃ group may enhance hydrophobic interactions, while the 2-phenyl group adds steric bulk.
(b) N-(2-(6-(diethylamino)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3m)
  • Key Difference: 6-diethylamino substitution on the indole.
  • Synthesis: 30% yield; lower melting point (54–56°C) due to the flexible diethylamino group .
  • Properties: The electron-donating diethylamino group may increase solubility but reduce membrane permeability.

Hybrid Sulfonamide-Indole Derivatives

(a) 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Difference : Acetamide linker and 3-fluorobenzyl substitution on indole.
(b) Ethyl 3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate (3n)
  • Key Difference : Ethyl carboxylate at the indole 2-position.
  • Synthesis : 54% yield; m.p. 175–177°C .
  • Properties : The ester group may serve as a prodrug moiety, enhancing bioavailability.

Functional Implications

  • Steric Considerations : Substituents on the indole (e.g., 2-phenyl in 3l) or benzenesulfonamide (e.g., bis-CF₃ in 41) influence conformational flexibility and steric hindrance.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure that combines an indole moiety with a trifluoromethyl-substituted benzenesulfonamide, which may contribute to its diverse biological effects.

  • Chemical Formula : C17H15F3N2O2S
  • Molecular Weight : 360.37 g/mol
  • CAS Number : 4141941

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with trifluoromethyl-substituted aromatic compounds under specific conditions. The structural confirmation of synthesized compounds is commonly performed using techniques such as NMR and X-ray crystallography, ensuring that the desired products are obtained with high purity and yield .

Antiviral Properties

Recent studies have indicated that compounds containing indole structures exhibit promising antiviral activities. For instance, certain indole derivatives have shown efficacy against various viruses, including hepatitis C and influenza strains. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Indole-based compounds, including those similar to this compound, have been investigated for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells, enhance caspase activity, and disrupt microtubule assembly—key processes in cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis
7hHepG20.35Microtubule destabilization
10cVarious cancer types32.2Inhibition of cell proliferation

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular signaling pathways, which can lead to reduced cell growth in tumors.
  • Receptor Modulation : The indole ring may facilitate binding to various receptors involved in inflammatory responses or cell survival pathways, enhancing the compound's therapeutic potential.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of indole derivatives, researchers found that modifications to the sulfonamide group significantly affected the compound's efficacy against cancer cell lines. The study highlighted that introducing electron-withdrawing groups like trifluoromethyl could enhance the compound's potency by improving its lipophilicity and receptor binding affinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via gold(I)-catalyzed reactions, as demonstrated in analogous sulfonamide-indole derivatives. For example, cationic gold catalysts like [Au(JohnPhos)(NTf₂)] in dichloroethane (DCE) at 0.1 M concentration facilitate C–N bond formation. Key steps include nucleophilic substitution between indole derivatives (e.g., 2-phenyl-6-(trifluoromethyl)-1H-indole) and sulfonamide precursors. Optimization involves adjusting reaction time (12–24 hrs), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for indole:sulfonamide). Purification typically uses silica gel column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural characterization of this compound performed to confirm regioselectivity and stereochemistry?

  • Methodology : X-ray crystallography is the gold standard for confirming regioselectivity and stereochemistry. For instance, SHELX programs (e.g., SHELXL) are employed for small-molecule refinement, leveraging high-resolution crystallographic data. Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify indole-proton coupling and sulfonamide group integration.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) within 2 ppm error .

Q. What analytical techniques are used to assess purity and stability under experimental conditions?

  • Methodology :

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify purity (>95%).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • Accelerated stability studies : Incubation at 40°C/75% RH for 4 weeks to monitor degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

  • Methodology : Compare inhibitory potency of the trifluoromethyl derivative against analogs with substituents like -CN or -CH₃. For example:

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., indolethylamine-N-methyltransferase) with substrate titration (0.1–100 µM).
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to quantify binding energy differences between substituents .

Q. What strategies improve the oral bioavailability of benzenesulfonamide derivatives in preclinical models?

  • Methodology :

  • Prodrug design : Introduce N-ethyl or morpholine moieties to reduce first-pass metabolism. For example, morpholine derivatives increased bioavailability from 4% to 56% in monkeys by masking hydrogen-bonding sites.
  • Hepatic extraction studies : In vitro microsomal assays (rat/monkey liver S9 fractions) to identify metabolic hotspots.
  • Pharmacokinetic profiling : Measure AUC(0–24h), Cmax, and t₁/₂ after oral vs. intravenous dosing in rodents/non-human primates .

Q. How can computational modeling predict binding affinity to sigma-1 receptors or other macromolecular targets?

  • Methodology :

  • Homology modeling : Build 3D receptor structures using templates like PDB 2VEU.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for trifluoromethyl group interactions with hydrophobic pockets.
  • MD simulations : Assess ligand-receptor complex stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamide-indole hybrids?

  • Methodology :

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines).
  • Off-target screening : Broad-panel kinase/phosphatase assays (Eurofins Cerep) to identify confounding interactions.
  • Meta-analysis : Compare published IC₅₀/EC₅₀ values using statistical tools (e.g., Prism) to detect outliers .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurificationGold catalysis, column chromatography
Structural ValidationX-ray crystallography, NMR, HRMS
PharmacokineticsMicrosomal assays, LC-MS/MS quantification
Computational ModelingFEP, MD simulations, AutoDock Vina

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